Cadmium tetrafluoroborate

Description

Historical Context of Cadmium Tetrafluoroborate (B81430) Research

The development of cadmium tetrafluoroborate is linked to the broader advancements in fluoroborate chemistry that took place in the mid-20th century. While specific pioneering studies on its initial synthesis are not extensively documented, its emergence corresponds with the increased industrial and academic interest in metallic salts of fluoroboric acid for applications such as metal finishing and catalysis. The primary methods for its preparation, which include the reaction of fluoroboric acid with cadmium salts, reflect the fundamental acid-base chemistry that was well-established during this period. wikipedia.orgsmolecule.com Research into its coordination chemistry and its utility in forming complex metal-ligand structures has also evolved, building on the foundational principles of inorganic synthesis. tandfonline.comtandfonline.com

Significance of this compound in Contemporary Chemical Sciences

The importance of this compound in modern chemistry is multifaceted. One of its most significant industrial uses is in the electroplating of high-strength steels. wikipedia.orgsmolecule.com The cadmium coating deposited from a tetrafluoroborate bath provides excellent corrosion resistance and helps to prevent hydrogen embrittlement, a phenomenon that can cause cracking in the metal. wikipedia.orgindustrialchemicals.gov.au This application is particularly crucial in the aerospace and military sectors where high durability and reliability are required. industrialchemicals.gov.au

In the realm of materials science, this compound serves as a crucial precursor for the synthesis of novel materials. It is notably used in the fine-tuning of cadmium telluride (CdTe) nanomaterials. wikipedia.orgsmolecule.com The tetrafluoroborate anion can be used to etch the surface of CdTe nanocrystals, allowing for precise control over their size, which is critical for their application in semiconductors and optical devices. wikipedia.org Furthermore, its role as a reagent in coordination chemistry is significant, where it is used to synthesize complex cadmium-based coordination polymers and metal-organic frameworks. tandfonline.comtandfonline.commdpi.com The compound also shows potential as a catalyst in various organic reactions, leveraging its properties as a weakly acidic inorganic salt. smolecule.comchemicalbook.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present scientifically accurate information pertaining to its chemical and physical properties, methods of synthesis, and its key applications in catalysis and material science. The discussion will be strictly confined to the chemical nature and technical applications of the compound. This text will not cover dosage, administration, or safety and adverse effect profiles. The content is structured to deliver a thorough and professional summary based on established research findings.

Chemical and Physical Properties of this compound

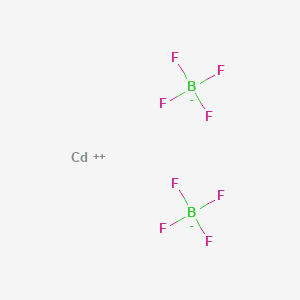

This compound is an ionic compound formed from the cadmium cation (Cd²⁺) and two tetrafluoroborate anions (BF₄⁻). Current time information in Bangalore, IN. It is commercially available, often as a solution. dbpedia.org The anhydrous form is a colorless, odorless, and very hygroscopic crystalline solid. Current time information in Bangalore, IN.chemicalbook.com The hydrated salt, Cd(BF₄)₂·6H₂O, exists in a monoclinic crystal system at room temperature. Current time information in Bangalore, IN. This hydrated form undergoes first-order phase transitions at 324 K (to a trigonal system) and 177 K (to either a monoclinic or triclinic system). Current time information in Bangalore, IN.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | B₂CdF₈ smolecule.com |

| Molar Mass | 286.020 g/mol Current time information in Bangalore, IN. |

| Appearance | Colorless, odorless solid crystals Current time information in Bangalore, IN. |

| Density | 1.60 g/cm³ Current time information in Bangalore, IN. |

| Solubility in Water | Very soluble Current time information in Bangalore, IN. |

| Solubility in Alcohol | Very soluble Current time information in Bangalore, IN. |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14486-19-2 Current time information in Bangalore, IN. |

| PubChem CID | 12886773 Current time information in Bangalore, IN. |

| EC Number | 238-490-5 Current time information in Bangalore, IN. |

| InChI Key | NXOFSPIMFJTFSE-UHFFFAOYSA-N smolecule.com |

| SMILES | B-(F)(F)F.B-(F)(F)F.[Cd+2] Current time information in Bangalore, IN. |

Structure

2D Structure

Propriétés

IUPAC Name |

cadmium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOFSPIMFJTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CdF8 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884756 | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB] | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Very soluble in 95% alcohol | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

14486-19-2 | |

| Record name | CADMIUM FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO2G6257B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM TETRAFLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of Cadmium Tetrafluoroborate

Comparative Analysis of Cadmium Tetrafluoroborate (B81430) Preparation Routes

The primary methods for synthesizing cadmium tetrafluoroborate involve acid-base reactions and, to a lesser extent, metal-fluoroborate exchange reactions. wikipedia.orgsmolecule.com Industrial production often utilizes specific pathways that are cost-effective and scalable.

Acid-Base Reactions for this compound Synthesis

A common and straightforward method for preparing this compound is through the reaction of a cadmium source with tetrafluoroboric acid. wikipedia.orgnih.gov This approach leverages the basic nature of cadmium compounds like cadmium carbonate and cadmium oxide to neutralize the strong acid, yielding the desired salt.

Cadmium carbonate (CdCO₃) reacts with an aqueous solution of tetrafluoroboric acid (HBF₄) to produce this compound. wikipedia.org In this reaction, the carbonate acts as a base, reacting with the acid to form the salt, water, and carbon dioxide. This method is advantageous due to the ease of handling solid cadmium carbonate and the clear endpoint of the reaction, often indicated by the cessation of gas evolution. atamanchemicals.com The reaction proceeds as follows:

CdCO₃ + 2HBF₄ → Cd(BF₄)₂ + H₂O + CO₂

This method is also utilized for the in situ preparation of this compound for subsequent reactions in coordination chemistry. uu.nl

CdO + 2HBF₄ → Cd(BF₄)₂ + H₂O

Both the cadmium carbonate and cadmium oxide methods are effective for laboratory-scale synthesis. wikipedia.orgnih.gov

Metal-Fluoroborate Exchange Reactions in this compound Production

While less common, it is possible to prepare this compound through an oxidation-reduction reaction. One such method involves the use of nitrosyl tetrafluoroborate (NOBF₄) reacting with elemental cadmium. smolecule.com This reaction produces this compound and nitrogen monoxide.

Cd + 2NOBF₄ → Cd(BF₄)₂ + 2NO smolecule.com

Industrial-Scale Synthetic Approaches for this compound

For industrial production, economic and scalable methods are prioritized. Commercially, this compound is often supplied as a 50% aqueous solution. nih.gov

An industrial method involves the reaction of cadmium metal with boron trifluoride (BF₃) gas. justdial.com This process can be complex and requires specialized equipment to handle the gaseous reactant. Another approach involves the reaction of cadmium salts with hydrofluoric acid and boron trifluoride. justdial.com The synthesis can begin with the preparation of cadmium fluoride (B91410) (CdF₂) from cadmium oxide or carbonate and hydrofluoric acid. The resulting cadmium fluoride is then reacted with boron trifluoride to form this compound. justdial.com

Interactive Data Table: Synthesis Reaction Summary

| Reaction Number | Reactants | Products | Reaction Type | Reference |

| 1 | Cadmium Carbonate (CdCO₃), Tetrafluoroboric Acid (HBF₄) | This compound (Cd(BF₄)₂), Water (H₂O), Carbon Dioxide (CO₂) | Acid-Base | wikipedia.org |

| 2 | Cadmium Oxide (CdO), Tetrafluoroboric Acid (HBF₄) | This compound (Cd(BF₄)₂), Water (H₂O) | Acid-Base | wikipedia.org |

| 3 | Cadmium (Cd), Nitrosyl Tetrafluoroborate (NOBF₄) | This compound (Cd(BF₄)₂), Nitrogen Monoxide (NO) | Oxidation-Reduction | smolecule.com |

| 4 | Cadmium Fluoride (CdF₂), Boron Trifluoride (BF₃) | This compound (Cd(BF₄)₂) | Complexation | justdial.com |

Coordination Chemistry of Cadmium Tetrafluoroborate Complexes

Ligand Coordination Modes and Geometries in Cadmium Tetrafluoroborate (B81430) Compounds

The geometry of cadmium tetrafluoroborate complexes is highly dependent on the coordination number and the electronic properties of the ligands involved. wikipedia.org The literature reveals several predominant coordination environments, including distorted octahedral, tetrahedral, and pentagonal bipyramidal geometries.

Distorted octahedral geometry is a frequently reported coordination environment for this compound complexes, particularly with nitrogen- and oxygen-donating ligands. wikipedia.orgtandfonline.com In these complexes, the cadmium ion is typically surrounded by six donor atoms.

One specific example is a one-dimensional coordination polymer, {Cd(OH)(H₂O)(ddpm)₂}n, where 'ddpm' is 4,4′-diaminodiphenylmethane. In this compound, the Cd(II) ion exhibits a distorted octahedral N₄O₂ coordination geometry. The equatorial plane is formed by four nitrogen atoms from the ddpm ligands, while the axial positions are occupied by an aqua and a hydroxide (B78521) ligand. mdpi.com The tetrafluoroborate ion in this structure is located in the outer sphere, balancing the charge of the polymeric chain. mdpi.com

Complexes with dicarboxylic acid dihydrazides have also been proposed to have an octahedral geometry, where the dihydrazide ligands act in a bidentate fashion. tandfonline.com Similarly, ligands incorporating pyrazole (B372694) and imidazole (B134444) groups are known to form this compound complexes with distorted octahedral structures. wikipedia.orguu.nl In a complex with a hexadentate (N₄S₂) ligand, 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane (dsbd), the cadmium ion is chelated by two sulfur atoms, two amine nitrogens, and two pyrazole nitrogens, resulting in a distorted octahedral geometry. uu.nl

Table 1: Examples of this compound Complexes with Distorted Octahedral Geometry

| Compound | Ligand(s) | Coordination Environment | Reference |

| {Cd(OH)(H₂O)(ddpm)₂}n | 4,4′-diaminodiphenylmethane (ddpm), H₂O, OH⁻ | N₄O₂ distorted octahedral | mdpi.com |

| Cd(dsbd)₂ | 1,12-bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane (dsbd) | N₄S₂ distorted octahedral | uu.nl |

| Cd(II) tetrafluoroborate complexes | Dihydrazides of oxalic, malonic, succinic, adipic, phthalic, and terephthalic acids | Proposed Octahedral | tandfonline.com |

Tetrahedral coordination is another characteristic geometry for cadmium(II) complexes, and several this compound compounds adopt this arrangement. researchgate.netop.edu.ua This geometry is often found in complexes with a coordination number of four.

Research on cadmium(II) tetrafluoroborate complexes with isomeric phenylenediamines (o-, m-, p-PD) has shown the formation of tetrahedral structures. researchgate.netop.edu.ua Infrared spectroscopy and molar conductivity measurements of these complexes, such as Cd(PD)₄₂ and Cd(o-PD)₂₂, indicate that the tetrafluoroborate ion exists in the outer sphere as a counter-ion, and the coordination sphere of the Cd(II) ion has a tetrahedral configuration. researchgate.net The spatial arrangement of the amino groups in the ligand dictates its denticity and the resulting structure of the complex's internal sphere. op.edu.ua The general formula Cd(L)₄₂ is often indicative of a tetrahedral geometry. wikipedia.org

Table 2: this compound Complexes with Tetrahedral Geometry

| Compound | Ligand(s) | Key Finding | Reference |

| Cd(PD)₄₂ | Isomeric phenylenediamines (PD) | Tetrahedral coordination node is characteristic for Cd(II) with a coordination number of 4. BF₄⁻ is an outer-sphere ion. | researchgate.netop.edu.ua |

| Cd(o-PD)₂₂ | o-phenylenediamine (o-PD) | Molar conductivity demonstrates a three-ionic electrolyte, consistent with a tetrahedral [Cd(o-PD)₂]²⁺ cation and two BF₄⁻ anions. | researchgate.net |

In the field of coordination polymers, cadmium has shown a propensity to form more complex geometries, including the seven-coordinate pentagonal bipyramidal structure. This is particularly evident in studies involving ionothermal synthesis, a method where ionic liquids are used as both solvent and template.

A study on the ionothermal synthesis of cadmium coordination polymers using 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) yielded a two-dimensional polymer with the formula Cd(NO₃)₂(4,4′-Bpy). mdpi.com In this structure, the cadmium atoms are in a slightly distorted pentagonal bipyramidal coordination environment (CdO₅N₂). The equatorial plane is formed by five oxygen atoms from nitrate (B79036) groups, while the two axial positions are occupied by nitrogen atoms from the 4,4'-bipyridine (B149096) ligands. mdpi.com Although the final structure contains nitrate ions, the synthesis was conducted with this compound, where an in-situ hydrolysis of the BF₄⁻ anion can occur, playing a role in the reaction pathway. mdpi.com Another cadmium coordination polymer, synthesized with imidazole-containing ligands, also displayed a distorted seven-coordinated pentagonal bipyramidal geometry around the Cd²⁺ ion. nih.gov

Table 3: Example of Pentagonal Bipyramidal Coordination in Cadmium Polymers

| Compound | Ligands in Final Structure | Synthesis Precursor | Coordination Geometry | Key Feature | Reference |

| Cd(NO₃)₂(4,4′-Bpy) | 4,4′-Bipyridine, Nitrate | Cadmium(II) salt, [Bmim][BF₄] | Distorted Pentagonal Bipyramidal (CdO₅N₂) | Synthesized using an ionic liquid containing the tetrafluoroborate anion. | mdpi.com |

| [Cd₂(NO₃)₄(C₁₄H₁₄N₄)₃]n | 1,4-bis[(1H-imidazol-1-yl)methyl]benzene, Nitrate | Cadmium(II) nitrate | Distorted Pentagonal Bipyramidal | Forms a one-dimensional ladder chain structure. | nih.gov |

Role of the Tetrafluoroborate Anion in Cadmium Coordination Spheres

The tetrafluoroborate anion (BF₄⁻) in cadmium complexes is not merely a passive counter-ion. It can exist in different states and its interaction with the cadmium center is influenced by the other ligands present in the coordination sphere. researchgate.netresearchgate.net In some cases, fluoride (B91410) abstraction from the BF₄⁻ anion can occur, leading to the formation of fluoride-bridged complexes. acs.org

Research has identified two primary states for the tetrafluoroborate anion in coordination compounds: a purely ionic "counter-ion" state where it resides in the outer coordination sphere, and an intermediate state described as "half-coordination". researchgate.netresearchgate.net

Counter-Ion State: In many complexes, such as Cd(PD)₄₂ with phenylenediamine ligands, the BF₄⁻ anion behaves as a classic counter-ion, located outside the primary coordination sphere and not directly bonded to the cadmium center. researchgate.net Its role is to balance the positive charge of the complex cation.

"Half-Coordination" State: This state represents a condition intermediate between a covalently bonded ligand and a free ion. researchgate.net It is observed in complexes of the type [M(L)₂(BF₄)₂] where L is a strong organic base. In this arrangement, the tetrafluoroborate ion has a tangible, though weaker, interaction with the metal center compared to the primary ligands. researchgate.net This state is a distinct feature of tetrafluoroborate complexes with organic ligands. researchgate.net

The degree to which the tetrafluoroborate anion interacts with the cadmium center is significantly dependent on the electronic properties of the other ligands in the complex. researchgate.netresearchgate.net Specifically, the electron-donating ability of the primary organic ligands is a crucial factor.

Studies have shown that as the electron-donating capacity of the organic ligand (L) increases, the interaction between the tetrafluoroborate ion and the central cadmium atom becomes more pronounced and efficient. researchgate.netresearchgate.net This suggests that ligands with stronger electron-donating properties can modulate the metal-anion bond. Furthermore, an increase in the hardness of the organic base ligand leads to an increase in the hardness of the metal-ligand bond within the complex. researchgate.net This interplay highlights that the choice of organic ligand not only defines the primary coordination geometry but also fine-tunes the role and position of the tetrafluoroborate anion. researchgate.net

Specific Classes of this compound Complexes

The coordination chemistry of cadmium(II) tetrafluoroborate is rich and varied, giving rise to a multitude of complexes with diverse structures and properties. The nature of the ligand, the stoichiometry of the reaction, and the reaction conditions all play crucial roles in determining the final architecture of the complex. The tetrafluoroborate anion itself can act as a non-coordinating counter-ion, a weakly coordinating ligand, or even as a source of fluoride ions for bridge formation.

Cadmium(II) tetrafluoroborate readily forms complexes with a wide array of nitrogen-containing organic bases. The coordination number and geometry of these complexes are highly dependent on the steric and electronic properties of the ligands. wikipedia.org Generally, two main types of complexes are observed: those where the tetrafluoroborate anion is in the outer coordination sphere, Cd(L)n2, and those where it is directly coordinated to the cadmium center, [Cd(L)n(BF4)m]. wikipedia.org

Pyrazoles and Imidazoles: These ligands have been shown to form stable complexes with cadmium(II) tetrafluoroborate. For instance, the reaction with 1,2,4,5-{[2,2,2-tris(1H-pyrazol-1-yl)ethoxy]methyl}benzene, a tetratopic tris(pyrazolyl)methane ligand, results in a one-dimensional coordination polymer. nih.goviucr.org In this polymer, the Cd(II) center is six-coordinate, bonded to three nitrogen atoms from the pyrazolyl groups and an acetonitrile (B52724) molecule. nih.gov With simpler imidazoles, such as 2-methylimidazole, a discrete complex, hexakis(2-methylimidazole)cadmium(II) tetrafluoroborate, is formed where the cadmium ion is octahedrally coordinated by six imidazole ligands. wikipedia.org The coordination of cadmium with pyrazole-based ligands can also lead to the formation of binuclear complexes, often exhibiting distorted tetrahedral geometry around the metal centers. sid.ir

Porphyrins: The interaction of cadmium(II) with porphyrin-based ligands can lead to unique bimetallic structures. nih.gov A bis-strapped porphyrin ligand bearing carboxylic acid groups has been shown to readily complex with two cadmium ions. nih.gov The resulting bimetallic complex displays dynamic behavior, with the two Cd(II) ions exchanging their coordination modes in a concerted "Newton's cradle-like" motion. nih.gov This dynamic process is influenced by the presence of other coordinating species, such as acetate (B1210297) anions, which can act as allosteric effectors. nih.gov In other studies, cadmium(II) porphyrin complexes, such as [5,10,15,20-tetrakis(p-fluorophenyl)porphyrinato]cadmium(II), have been synthesized for applications in electrochemical sensing. researchgate.net

Phenylenediamines: The isomeric phenylenediamines (o-, m-, and p-PD) form complexes with cadmium(II) tetrafluoroborate where the composition and structure are influenced by the position of the amino groups. op.edu.uaresearchgate.net With m- and p-phenylenediamine (B122844), complexes with the general formula Cd(PD)22 are typically formed. researchgate.net Infrared spectroscopy studies indicate that the tetrafluoroborate group is in the outer sphere and does not directly coordinate to the cadmium ion. researchgate.net The coordination sphere of the Cd(II) ion in these complexes is generally considered to be tetrahedral. op.edu.uaresearchgate.net The basicity of the organic ligand plays a significant role in determining the structure of the coordination sphere of the resulting tetrafluoroborate complex. researchgate.net

| Ligand Type | Example Ligand | Complex Formula/Structure | Cadmium Coordination Environment | Key Finding |

|---|---|---|---|---|

| Pyrazole | 1,2,4,5-{[2,2,2-tris(1H-pyrazol-1-yl)ethoxy]methyl}benzene | {Cd2(CH3CN)2(L)4·2C4H10O·2CH3CN}n | Six-coordinate (κ3 and κ2-κ0 from ligand, plus one acetonitrile) | Forms a 1D coordination polymer with 32-atom metallomacrocycles. nih.goviucr.org |

| Imidazole | 2-Methylimidazole | Cd(2-MeIm)62 | Octahedral | Discrete mononuclear complex with outer-sphere tetrafluoroborate ions. wikipedia.org |

| Porphyrin | Bis-strapped porphyrin with carboxylic acid groups | Bimetallic Cd(II) complex | Fluxional, with Cd(II) ions exchanging coordination modes | Demonstrates a "Newton's cradle-like" dynamic behavior. nih.gov |

| Phenylenediamine | m-Phenylenediamine | Cd(m-PD)22 | Tetrahedral | Tetrafluoroborate acts as a counter-ion. op.edu.uaresearchgate.net |

The synthesis of cadmium(II) tetrafluoroborate complexes with various dicarboxylic acid dihydrazides has been systematically investigated. tandfonline.comtandfonline.comnstl.gov.cn These ligands include the dihydrazides of oxalic (ODH), malonic (MDH), succinic (SDH), adipic (ADH), phthalic (PDH), and terephthalic (TDH) acids. tandfonline.comnstl.gov.cn The resulting complexes are typically white precipitates and are often polymeric in nature, which is suggested by their poor solubility in common solvents. tandfonline.compjsir.orgui.edu.ng

The stoichiometry of the complexes formed depends on the molar ratio of the reactants. tandfonline.comui.edu.ng For example, using a 1:1 molar ratio of adipic dihydrazide to cadmium(II) tetrafluoroborate yields a complex with the formula Cd(ADH)22, while a 2:1 ratio results in the formation of Cd(ADH)32. tandfonline.com In contrast, for malonic dihydrazide, the same complex, Cd(MDH)32, is obtained regardless of whether a 1:1 or 2:1 molar ratio is used. tandfonline.com

Based on elemental analysis, molar conductivity measurements, and infrared spectral studies, an octahedral geometry has been proposed for these complexes. tandfonline.comtandfonline.comnstl.gov.cn The dihydrazide ligands are thought to act as bidentate ligands, coordinating to the cadmium(II) ion through two of the available donor atoms, which can be the carbonyl oxygen, the amino nitrogen, or the amide nitrogen. tandfonline.comtandfonline.comnstl.gov.cnui.edu.ng

| Dicarboxylic Acid Hydrazide Ligand | Abbreviation | Reactant Molar Ratio (Ligand:Cd) | Resulting Complex Formula | Proposed Geometry |

|---|---|---|---|---|

| Oxalic Dihydrazide | ODH | 1:1 | Cd(ODH)22 | Octahedral tandfonline.comtandfonline.com |

| Oxalic Dihydrazide | ODH | 2:1 | Cd(ODH)32 | Octahedral tandfonline.com |

| Malonic Dihydrazide | MDH | 1:1 or 2:1 | Cd(MDH)32 | Octahedral tandfonline.comtandfonline.com |

| Adipic Dihydrazide | ADH | 1:1 | Cd(ADH)22 | Octahedral tandfonline.comtandfonline.com |

| Adipic Dihydrazide | ADH | 2:1 | Cd(ADH)32 | Octahedral tandfonline.com |

| Phthalic Dihydrazide | PDH | - | - | Octahedral tandfonline.comtandfonline.com |

| Terephthalic Dihydrazide | TDH | - | - | Octahedral tandfonline.comtandfonline.com |

Cadmium(II) forms well-defined complexes with tetraazamacrocyclic ligands. The reaction of an isomeric ligand of 3,10-C-meso-Me8 researchgate.netane (denoted as LB) with cadmium(II) perchlorate (B79767) results in the formation of an octahedral complex, [Cd(LB)(ClO4)2]. iaea.org The interaction of the N-pendent cyanoethyl derivative of this macrocycle (LBX) with cadmium(II) nitrate yields both a square pyramidal complex, Cd(LBX)(NO3), and an octahedral complex, [Cd(LBX)(NO3)2]. iaea.org

These precursor complexes can undergo further reactions. For example, the octahedral complex [Cd(LBX)(NO3)2] undergoes axial substitution with potassium thiocyanate (B1210189) (KCNS) and potassium bromide (KBr) to produce the corresponding octahedral diisothiocyanato and dibromido complexes, [Cd(LBX)(NCS)2] and [Cd(LBX)(Br)2], respectively. iaea.org Similarly, interaction of LCX (another bis-cyanoethyl derivative) with various cadmium(II) salts like perchlorate, nitrate, acetate, and chloride produces six-coordinated octahedral compounds. nih.gov These complexes can also undergo axial substitution reactions, for instance, [Cd(LCX)(ClO4)2] reacts with potassium iodide (KI) to form [Cd(LCX)I2]. nih.gov The characterization of these complexes is typically achieved through a combination of analytical and spectroscopic methods. iaea.orgias.ac.inresearchgate.net

| Macrocyclic Ligand | Cadmium Salt | Resulting Complex | Coordination Geometry |

|---|---|---|---|

| LB (isomer of 3,10-C-meso-Me8 researchgate.netane) | Cd(ClO4)2·4H2O | [Cd(LB)(ClO4)2] | Octahedral iaea.org |

| LBX (N-pendent cyanoethyl derivative) | Cd(NO3)2·4H2O | Cd(LBX)(NO3) | Square Pyramidal iaea.org |

| LBX (N-pendent cyanoethyl derivative) | Cd(NO3)2·4H2O | [Cd(LBX)(NO3)2] | Octahedral iaea.org |

| LCX (bis-cyanoethyl derivative) | Cd(ClO4)2·6H2O | [Cd(LCX)(ClO4)2]·2H2O | Octahedral nih.gov |

| LCX (bis-cyanoethyl derivative) | Cd(NO3)2·4H2O | [Cd(LCX)(NO3)2] | Octahedral nih.gov |

A fascinating aspect of the coordination chemistry of this compound is the ability of the tetrafluoroborate anion to act as a source of fluoride ions, leading to the formation of fluoro-bridged complexes. acs.orgacs.orgnih.govscilit.com This phenomenon has been clearly demonstrated in the reaction of a Schiff base oligopyrrolic octaazamacrocycle with cadmium(II) tetrafluoroborate. acs.orgacs.orgnih.govscilit.comfigshare.com

The reaction results in the abstraction of a fluoride anion from the BF4- group and the subsequent formation of a difluoride-bridged binuclear cadmium complex. acs.orgacs.orgnih.gov X-ray diffraction analysis of the resulting complex provides conclusive evidence for this structural arrangement. acs.orgnih.gov The formation of the fluorine bridges is attributed to fluoride abstraction rather than hydrolysis of the tetrafluoroborate anion. acs.org This is supported by 19F NMR spectroscopic studies of the reaction mixture, which show the presence of BF3 as a byproduct. acs.org

It is proposed that hydrogen-bonding interactions between the N-H groups of the macrocyclic ligand and the coordinated fluoride ions play a significant role in stabilizing these novel fluoro-bridged structures. acs.orgscilit.com This fluoride abstraction and bridge formation represents a key reactive pathway in the coordination chemistry of metal tetrafluoroborate salts. acs.orgacs.org

| Reactants | Product | Key Structural Feature | Stabilizing Factor | Mechanism |

|---|---|---|---|---|

| Schiff base octaazamacrocycle + Cd(BF4)2 | Difluoride-bridged binuclear cadmium complex | Two bridging fluoride ions between two cadmium centers | Hydrogen-bonding between macrocycle N-H groups and coordinated fluorides. acs.orgscilit.com | Fluoride abstraction from the tetrafluoroborate anion. acs.orgacs.orgnih.gov |

Catalytic Applications and Mechanistic Insights of Cadmium Tetrafluoroborate

Cadmium Tetrafluoroborate (B81430) as a Catalyst in Organic Synthesis

Cadmium tetrafluoroborate serves as a catalyst in a range of organic reactions, primarily by acting as a Lewis acid. This property allows it to activate substrates and facilitate the formation of new chemical bonds.

Facilitation of Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. Cadmium compounds, including this compound, have been shown to catalyze several types of C-C bond-forming reactions. For instance, cadmium(II) chloride has been reported to be an effective catalyst for Michael addition reactions, a key method for C-C bond formation. umich.edu

Furthermore, cadmium-proline complexes have demonstrated utility in catalyzing both Michael additions and aldol (B89426) reactions in aqueous media. researchgate.net The aldol reaction, which forges a new C-C bond and creates a β-hydroxy carbonyl compound, is a cornerstone of synthetic organic chemistry. nih.govrsc.org While direct evidence for this compound in these specific named reactions is not abundant in the reviewed literature, its established Lewis acidity suggests its potential to promote such transformations by activating the carbonyl component towards nucleophilic attack. The general mechanism for a Lewis acid-catalyzed aldol reaction involves the coordination of the Lewis acid to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by an enol or enolate.

Classic C-C bond-forming reactions like the Friedel-Crafts alkylation proceed via electrophilic aromatic substitution, a process often catalyzed by strong Lewis acids. mt.combeilstein-journals.org The reaction involves the generation of a carbocation or a related electrophilic species that then attacks an aromatic ring. mt.com The role of a Lewis acid catalyst like this compound would be to facilitate the formation of this electrophile from an alkyl halide or alkene.

| Reaction Type | Cadmium Catalyst | Reactants | Product Type | Reference |

| Michael Addition | Cadmium(II) chloride | Diketones, ketoesters, malonates and methyl vinyl ketone or chalcone | 1,5-Dicarbonyl compounds | umich.edu |

| Michael Addition | Cadmium-proline complex | Ketones and nitrostyrene | γ-Nitro ketone | researchgate.net |

| Aldol Reaction | Cadmium-proline complex | Ketones and aryl aldehydes | β-Hydroxy ketone | researchgate.net |

Promotion of Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen (N) and oxygen (O) is crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. nih.govnih.gov Transition metal catalysts are pivotal in facilitating these transformations. nih.govnih.gov this compound has been noted for its ability to promote the formation of carbon-heteroatom bonds.

The catalytic formation of C-N bonds, for example, is a widely studied area, with palladium-catalyzed reactions being prominent. acs.orgtcichemicals.com Aza-Michael additions, which form C-N bonds, have been shown to be catalyzed by mild Lewis acids like lithium tetrafluoroborate, particularly with less nucleophilic aromatic amines. yccskarad.com The mechanism involves the activation of the conjugated alkene by the Lewis acid, enhancing its electrophilicity. yccskarad.com Given the similar Lewis acidic nature of this compound, it is plausible that it could catalyze such reactions through a similar pathway.

In the realm of C-O bond formation, metal tetrafluoroborates, including those of zinc, copper, cobalt, and iron, have been studied as catalysts for the ring-opening of epoxides with amines to form β-amino alcohols. acs.org The catalytic activity is attributed to a dual activation mechanism where the metal ion activates the epoxide electrophilically, while the tetrafluoroborate anion may interact with the amine nucleophile. acs.org While silver tetrafluoroborate was found to be ineffective in this specific study, the results highlight the potential of the tetrafluoroborate scaffold in promoting C-O bond formation. acs.org

Stabilization of Reactive Intermediates in Catalytic Cycles

The ability of a catalyst to stabilize reactive intermediates is a key determinant of its efficiency. This compound's utility in synthetic pathways is enhanced by its capacity to stabilize such transient species. In many catalytic cycles involving electrophilic attack, such as Friedel-Crafts alkylations or certain types of glycosylations, carbocationic intermediates are generated. The tetrafluoroborate (BF₄⁻) anion is non-coordinating and can act as a counter-ion to stabilize these positively charged intermediates without interfering with their reactivity. This stabilization allows the catalytic cycle to proceed efficiently. The Lewis acidic cadmium ion (Cd²⁺) can coordinate to leaving groups, facilitating their departure and the formation of the reactive intermediate, which is then stabilized by the tetrafluoroborate anion.

Cadmium-Based Catalysts in Specific Chemical Transformations

Beyond general organic synthesis, cadmium-based catalysts have been explored for specific industrial applications, notably in the production of biodiesel and as components of advanced catalytic materials like Metal-Organic Frameworks.

Catalysis in Biodiesel Production (Hydrolysis, Esterification, Transesterification)

Biodiesel, a renewable fuel consisting of fatty acid alkyl esters, is primarily produced through the transesterification of triglycerides from vegetable oils or animal fats. researchgate.netoup.comacs.org This process, along with the related reactions of esterification of free fatty acids (FFAs) and hydrolysis of triglycerides, can be catalyzed by various compounds. researchgate.netoup.com While homogeneous catalysts are often used, heterogeneous catalysts are gaining favor due to their ease of separation and reusability. nanotec.or.th

Divalent cadmium compounds, particularly cadmium oxide (CdO), have been identified as effective Lewis acid catalysts for all three key reactions in biodiesel production. researchgate.netacs.org They have shown high yields, reaching up to 98% for fatty acids or fatty acid methyl esters, in processes involving pure triglycerides, fatty acids, or mixtures. researchgate.netacs.org Cadmium oxide nanocatalysts, sometimes supported on magnetic materials for easy separation, have also been employed. oup.com These catalysts are noted to be particularly active in esterification reactions compared to transesterification and hydrolysis. oup.com

The catalytic activity of cadmium oxide stems from its Lewis acidic nature, which allows it to activate the carbonyl group of triglycerides and fatty acids, making them more susceptible to nucleophilic attack by methanol (B129727) (in transesterification and esterification) or water (in hydrolysis).

| Reaction | Catalyst | Substrate | Key Findings | Reference |

| Hydrolysis, Esterification, Transesterification | Cadmium Oxide (CdO) | Soybean oil, fatty acids | Achieved up to 98% yield in fatty acids or methyl esters. | researchgate.netacs.org |

| Esterification, Transesterification, Hydrolysis | Cadmium Oxide nanocatalysts on magnetic support | Vegetable oils | More active for esterification than transesterification or hydrolysis. | oup.com |

| Transesterification | Cadmium sulfide (B99878) (CdS) nanoparticles | Ailanthus altissima oil | Effective for biodiesel production with good reusability. | mdpi.com |

Metal-Organic Frameworks (MOFs) Derived from this compound for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.comresearchgate.net Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising materials for heterogeneous catalysis. google.comresearchgate.net

A notable example of a catalytically active MOF derived using a tetrafluoroborate source involves the synthesis of a trinuclear cadmium fluoride (B91410) cluster-based MOF. google.com This synthesis was achieved via an ionothermal method using 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) as the ionic liquid. google.com In this process, the tetrafluoroborate anion (BF₄⁻) from the ionic liquid serves as a precursor, undergoing in situ hydrolysis to generate fluoride ions (F⁻). These fluoride ions then act as bridging ligands, forming novel {Cd₃F} trinuclear clusters that are linked by carboxylate ligands generated in situ from the starting materials. google.com

This specific cadmium MOF demonstrated significant catalytic activity in the oxidation of cyclohexene (B86901), with a high selectivity (around 96%) for cyclohexene peroxide. google.com A key advantage of this MOF catalyst is its heterogeneity, allowing for easy separation from the reaction mixture by simple filtration and enabling its recycling for multiple uses without a significant loss of catalytic activity. google.com This example highlights a sophisticated use of a tetrafluoroborate salt not as a direct catalyst, but as a crucial component in the synthesis of a more complex and highly selective catalytic material.

Cyclohexene Oxidation Catalysis

The oxidation of cyclohexene is a significant reaction in industrial chemistry, leading to valuable products. Research has explored various catalysts to enhance the efficiency and selectivity of this process. rasayanjournal.co.inresearchgate.net One study reported that a cadmium metal-organic framework compound demonstrated catalytic activity in the oxidation of cyclohexene, achieving a selectivity of approximately 96% for cyclohexene peroxide. google.com A key advantage highlighted was the ease of separating the catalyst from the reaction mixture. google.com However, detailed studies specifically employing this compound as the primary catalyst for cyclohexene oxidation are not extensively documented in the reviewed literature. The general mechanism for such oxidations often involves the catalyst facilitating the formation of active oxidant species. researchgate.net

| Catalyst System | Substrate | Primary Product | Selectivity | Ref. |

| Cadmium metal-organic framework | Cyclohexene | Cyclohexene peroxide | ~96% | google.com |

This table presents data on a related cadmium-based catalyst due to the limited specific data on this compound for this reaction.

Mechanistic Pathways of this compound Catalysis

The mechanistic pathways of catalysis involving this compound are not extensively elucidated in the available research. Generally, its catalytic function is thought to stem from its properties as a Lewis acid. In reactions where it might act as a catalyst, the cadmium(II) ion (Cd²⁺) can accept electron pairs from a substrate, thereby activating it for subsequent reaction steps. This is a common mechanism for many metal-based catalysts in organic synthesis. nih.gov

Electrochemical Behavior and Applications of Cadmium Tetrafluoroborate

Electrodeposition Processes Involving Cadmium Tetrafluoroborate (B81430)

The primary industrial application of cadmium tetrafluoroborate is in the electrodeposition of cadmium coatings onto various substrates, most notably high-strength steels. florida-chemical.com This process is favored for its ability to produce fine-grained, coherent, and strongly adherent cadmium layers.

Prevention of Hydrogen Embrittlement in High-Strength Steels

A key advantage of using this compound baths for electroplating high-strength steels is the prevention of hydrogen embrittlement. wikipedia.orgnih.gov This phenomenon, a significant concern with traditional cyanide plating baths, involves the absorption of hydrogen by the steel, which can lead to cracking and failure under stress. wikipedia.orggoogle.com this compound baths exhibit nearly 100% cathode efficiency, meaning the vast majority of the electrical current contributes to cadmium deposition rather than the evolution of hydrogen gas. google.comnmfrc.org This high efficiency minimizes the amount of hydrogen that can be absorbed by the steel, thus preserving its mechanical integrity. wikipedia.orgiaea.org

Studies have shown that steels plated using fluoborate cadmium baths show a significantly reduced susceptibility to hydrogen embrittlement compared to those plated in cyanide baths. dtic.mil For instance, high-strength steels plated in fluoborate baths required only a short aging period at room temperature to relieve any minor embrittlement, whereas cyanide-plated steels necessitated more extensive baking at higher temperatures. dtic.mil

Optimization of Electroplating Parameters and Electrolyte Formulations

Research has focused on optimizing the conditions of this compound electroplating to enhance the quality and efficiency of the coating process. This includes adjustments to electrolyte concentrations, current densities, and the use of additives.

The composition of the plating bath is a critical factor. A typical fluoborate solution contains approximately 100 g/L of cadmium and 60 g/L of ammonium (B1175870) fluoborate. nmfrc.org Fluoboric acid is also a key component, helping to maintain the desired pH and conductivity of the bath. justdial.com The pH of the solution is typically maintained in the range of 3.0 to 4.2. google.com

The use of additives has been explored to improve the characteristics of the deposited cadmium. For example, the addition of certain enzymes to the cadmium fluoborate bath has been shown to produce a more lustrous and fine-grained plating with good adherence. google.com This also allows for the use of a wider range of current densities. google.com

| Parameter | Typical Range/Value | Purpose |

| Cadmium Concentration | ~100 g/L | Source of cadmium for plating |

| Ammonium Fluoborate | ~60 g/L | Enhances conductivity and bath stability |

| Boric Acid | ~25 g/L | Acts as a buffer to stabilize pH |

| pH | 3.0 - 4.2 | Affects deposit characteristics and bath efficiency |

Comparative Studies of this compound Baths with Alternative Electroplating Systems

This compound baths offer distinct advantages and disadvantages when compared to other electroplating systems, primarily traditional cyanide baths.

The most significant advantage of the fluoborate bath is the near-elimination of hydrogen embrittlement due to its high cathode efficiency. google.comnmfrc.org This makes it a superior choice for plating high-strength steels where maintaining mechanical properties is critical. globalspec.comnih.gov In contrast, cyanide baths have a lower efficiency, ranging from 50% to 80%, leading to significant hydrogen co-deposition. google.com

However, cyanide baths are known for producing fine-grained deposits with excellent thickness uniformity (throwing power). nmfrc.org this compound baths, while efficient, have been noted to have poorer throwing power, resulting in less uniform deposit thickness. nmfrc.org Historically, cadmium plating from a standard cadmium fluoborate bath was considered commercially unacceptable due to a dull grey appearance and large grain structure of the deposit, though the use of additives has mitigated these issues. google.com

| Feature | This compound Bath | Cyanide Bath |

| Cathode Efficiency | Nearly 100% google.comnmfrc.org | 50% - 85% google.comnmfrc.org |

| Hydrogen Embrittlement | Minimal wikipedia.orgnih.gov | Significant google.com |

| Throwing Power | Poor nmfrc.org | Good nmfrc.org |

| Deposit Appearance | Can be dull without additives google.com | Generally bright and fine-grained nmfrc.org |

| Plating Speed | Faster due to high efficiency google.com | Slower |

Electrochemical Characterization of Cadmium(II) Species in Ionic Liquids

The electrochemical behavior of cadmium(II) has also been investigated in room-temperature ionic liquids (RTILs), which are considered alternative media for electrodeposition due to their wide electrochemical windows and low vapor pressure.

Redox Mechanisms and Electron Transfer Processes

In certain ionic liquids, such as basic 1-ethyl-3-methylimidazolium (B1214524) chloride/tetrafluoroborate, Cd(II) ions are complexed, for example, as [CdCl₄]²⁻. researchgate.net The reduction of this complex to cadmium metal has been shown to occur through a single-step, quasi-reversible electron transfer process. researchgate.net

The specific redox potential of Cd(II) can be influenced by the nature of the ionic liquid. For instance, the reduction of Cd(II) in a phosphonium (B103445) tosylate ionic liquid was observed at a more negative potential compared to its reduction in an aqueous solution, suggesting the formation of a more stable complex ion in the ionic liquid. scispace.com

In other studies using a Cd(II)-containing ionic liquid, cyclic voltammetry revealed a redox process corresponding to the Cd(II)/Cd(I) couple. ias.ac.in The anodic and cathodic peak currents were found to be proportional to the scan rate, indicating that the redox process is confined to the electrode surface. ias.ac.in

Diffusion Coefficient Determination for Cadmium(II) Species

The diffusion coefficient of the electroactive cadmium species is a crucial parameter in understanding and controlling the electrodeposition process. In a basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate room temperature molten salt, the average Stokes–Einstein product for the [CdCl₄]²⁻ complex was determined to be (2.3±0.1)×10⁻¹⁰ g cm s⁻² K⁻¹. researchgate.net

In a different amide-type ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl) amide (BMPTFSA), the diffusion coefficient of the Cd(II) species at 25 °C was estimated to be 0.95 × 10⁻⁷ cm² s⁻¹. researchgate.net These values are considerably smaller than those typically observed in aqueous solutions, which is a characteristic feature of ion transport in viscous ionic liquids.

| Ionic Liquid System | Cadmium Species | Diffusion Coefficient (D) | Temperature |

| 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) amide (BMPTFSA) | Cd(II) | 0.95 × 10⁻⁷ cm²/s | 25 °C |

| Basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate | [CdCl₄]²⁻ | (2.3±0.1)×10⁻¹⁰ g cm s⁻² K⁻¹ (Stokes-Einstein Product) | Not specified |

Influence of Anions and Ligands on Cadmium Electrochemistry

The electrochemical behavior of cadmium is significantly influenced by the surrounding chemical environment, particularly the types of anions and ligands present in the electrolyte solution. These species can affect the structure of the cadmium complexes in solution, the mechanism of electron transfer, and the morphology of electrodeposited cadmium.

In electrolyte systems containing this compound, the tetrafluoroborate anion (BF₄⁻) is generally considered to be weakly coordinating. However, the presence of other anions and complexing ligands can lead to the formation of various cadmium complexes, which in turn dictates the electrochemical response. For instance, in a basic 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate room temperature molten salt, amperometric titration experiments suggest that cadmium(II) is complexed as [CdCl₄]²⁻. nih.gov The reduction of this complex to cadmium metal occurs through a single-step, quasi-reversible electron transfer process. nih.gov The effective dissolution of cadmium to Cd(II) is also dependent on the presence of sufficient chloride ions. nih.gov

The coordination environment of the Cd(II) ion can vary significantly with the ligand. The Cd²⁺ ion from this compound can associate with a range of ligands to form transition-metal complexes. researchgate.net The geometry of these complexes, which can be tetrahedral or octahedral, depends on the coordination number and the electronic properties of the ligands. researchgate.net For example, distorted octahedral geometries have been reported for this compound complexes with nitrogen-containing ligands such as pyrazoles and imidazoles. researchgate.net

Studies on cadmium(II) complexes with isomeric o-, m-, and p-phenylenediamine (B122844) (PD) in the presence of tetrafluoroborate have shown that the nature of the ligand influences the composition and structure of the resulting complexes. nih.gov Molar conductivity measurements indicate that these complexes often exist as three-ionic electrolytes with the general structure Cd(PD)₄₂, where the tetrafluoroborate ion is in the outer sphere. nih.gov The specific structure can be influenced by the basicity of the organic ligand. nih.gov Similarly, the interaction of anions like acetate (B1210297) and perchlorate (B79767) with cadmium(II) in the presence of nicotinamide (B372718) demonstrates the anion's impact on the final structure, leading to dimers or polymers with different cadmium coordination environments. diva-portal.org While the perchlorate and tetrafluoroborate anions may have a negligible influence on the metal-coordination unit in some solid-state crystal structures, the choice of anion and ligand is crucial in solution-phase electrochemistry. diva-portal.orgnih.gov

In industrial applications like electroplating, complexing agents are added to the bath to maintain high concentrations of metal ions and improve the quality of the final product. rsc.org Agents such as ethylenediaminetetraacetic acid (EDTA) are used in cadmium plating vats to form stable complexes with cadmium ions. rsc.org The presence and nature of such complexing agents are known to influence the bioaccumulation and mobility of cadmium, underscoring their strong interaction with the cadmium ion. researchgate.net

The table below summarizes the influence of selected anions and ligands on cadmium electrochemistry in systems that may involve tetrafluoroborate.

| Anion/Ligand | Observed Cadmium Species/Complex | Influence on Electrochemistry | Reference(s) |

| Chloride (Cl⁻) | [CdCl₄]²⁻ | Facilitates a single-step, quasi-reversible reduction to Cd(0). Essential for the effective anodic dissolution of cadmium. | nih.gov |

| Nitrogen-containing ligands (e.g., Pyrazoles, Imidazoles) | Cd(L)ₙ₂ | Forms stable transition-metal complexes, often with distorted octahedral geometries. The ligand structure dictates the coordination environment. | researchgate.net |

| Phenylenediamine (PD) | Cd(PD)₄₂ | Forms three-ionic electrolytes with an outer-sphere tetrafluoroborate anion. The ligand's basicity affects the complex's structure. | nih.gov |

| Ionic Liquid Cations (e.g., 1-ethyl-3-methylimidazolium) | Forms part of the electric double layer | The electric double layer structure can change with applied potential, affecting the nucleation process and morphology of electrodeposited cadmium. | nih.gov |

Advanced Electrochemical Applications

Electrolytes for Electrochemical Carbon Dioxide Reduction

This compound and related ionic liquids have emerged as important components in electrolytes for the electrochemical reduction of carbon dioxide (CO₂). The unique properties of these electrolytes can enhance the efficiency and selectivity of converting CO₂ into valuable chemicals like carbon monoxide (CO).

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) are used as part of the electrolyte system, often mixed with organic solvents like acetonitrile (B52724). nih.gov These electrolytes have been shown to enhance the reaction kinetics for the electrochemical reduction of CO₂ to CO. nih.govresearchgate.net The high CO₂ solubility in ionic liquids is a key advantage, helping to overcome mass transport limitations that can occur in purely aqueous electrolytes. nih.govmdpi.com

Research has demonstrated that cadmium-based electrocatalysts exhibit high performance in these specialized electrolytes. For instance, a crystalline cadmium sulfide (B99878)/amorphous cadmium hydroxide (B78521) composite electrode achieved CO Faradaic efficiencies greater than 90% over a wide potential window when used with an electrolyte containing 1-butyl-3-methylimidazolium tetrafluoroborate and acetonitrile. nih.gov The Faradaic efficiency for CO can even approach 100% under specific potential ranges. nih.govresearchgate.net The interaction between the catalyst, the ionic liquid, and the CO₂ is crucial for this enhanced performance. It is believed that the imidazolium-based cations can play a co-catalytic role, stabilizing the CO₂ radical anion intermediate (CO₂•⁻) and thus lowering the overpotential required for the reduction. nih.gov

The choice of catalyst and electrolyte composition is critical. Studies have explored various cadmium-based materials, from cadmium metal derived from cadmium hydroxide to cadmium sulfide composites. researchgate.netresearchgate.net In a system using a Cd catalyst derived from Cd(OH)₂, a CO Faradaic efficiency of 99.2% was achieved in a [Bmim]PF₆/acetonitrile electrolyte, showcasing the high selectivity possible with cadmium catalysts in ionic liquid media. researchgate.net While this example uses hexafluorophosphate, similar high efficiencies are reported in tetrafluoroborate systems. nih.gov The use of an ionic liquid electrolyte like 1-butyl-3-methylimidazolium tetrafluoroborate was also crucial in the electrocatalytic reduction of CO₂ to methane (B114726) using ultrathin MoTe₂ layers, highlighting the broad utility of these electrolytes in CO₂ reduction research. mdpi.com

The table below presents key findings on the use of tetrafluoroborate-containing electrolytes in the electrochemical reduction of CO₂.

| Electrocatalyst | Electrolyte System | Key Performance Metric | Reference(s) |

| c-CdS/a-Cd(OH)₂/CP | 1-butyl-3-methylimidazolium tetrafluoroborate and acetonitrile | CO Faradaic efficiency >90% over a 1.0 V potential window. | nih.gov |

| Single Mo atoms on N-doped graphene | 4 mol % [Emim]BF₄ aqueous solution | Favors the production of formate (B1220265) (HCOO⁻). | researchgate.net |

| Ultrathin MoTe₂ layers | 1-butyl-3-methylimidazolium tetrafluoroborate | Achieved a maximum Faradaic efficiency of 83% for methane (CH₄) at -1.0 V vs RHE. | mdpi.com |

| Bulk Ag electrode | 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim]BF₄) | Reduced the overpotential for CO formation to 0.17 V. | nih.gov |

Cadmium-Modified Electrodes for Sensing Applications

Cadmium-based materials are utilized in the fabrication of modified electrodes for electrochemical sensing. The tetrafluoroborate anion or its derivatives can play a role either in the synthesis of the modifier material or as a component of the supporting electrolyte during electrochemical analysis.

One approach involves using a cadmium-ligand complex as the electrode modifier. For example, a (5,10,15,20-tetrakis[(4-methoxyphenyl)]porphyrinato)cadmium(II) complex, [Cd(TMPP)], has been successfully used to modify a carbon paste electrode for the detection of bisphenol A (BPA). rsc.org The electrochemical behavior of the [Cd(TMPP)] complex itself was characterized using cyclic voltammetry in a tetrahydrofuran (B95107) (THF) solvent with tetrabutylammonium (B224687) tetrafluoroborate ((n-Bu)₄NBF₄) as the supporting electrolyte. rsc.org This demonstrates the utility of tetrafluoroborate salts in providing the necessary conductivity and electrochemical window for studying the redox properties of the cadmium-based modifier. The resulting sensor exhibited high sensitivity for BPA with a detection limit in the picomolar range. rsc.org

Another strategy involves the use of diazonium tetrafluoroborate salts for surface modification, which can subsequently be used for detecting heavy metal ions, including cadmium. In one study, a glassy carbon electrode was modified by electrografting with 4-carboxybenzenediazonium (B3187778) tetrafluoroborate (4-CBD). diva-portal.org This modified surface was then incorporated with bismuth and used as a sensor platform for the detection of Cd²⁺ and Pb²⁺ ions via square wave anodic stripping voltammetry. diva-portal.org This method achieved a detection limit of 25 µg L⁻¹ for Cd²⁺ and was successfully applied to the analysis of tap water. diva-portal.org Here, the tetrafluoroborate compound is integral to creating the functional surface of the sensor designed to detect cadmium.

| Sensor Application | Electrode Modification | Role of Tetrafluoroborate Compound | Detected Analyte | Reference(s) |

| Bisphenol A detection | Carbon paste electrode modified with [Cd(TMPP)] complex. | Tetrabutylammonium tetrafluoroborate used as the supporting electrolyte for electrochemical characterization of the modifier. | Bisphenol A (BPA) | rsc.org |

| Heavy metal ion detection | Glassy carbon electrode grafted with 4-carboxybenzenediazonium tetrafluoroborate and incorporated with Bismuth. | 4-carboxybenzenediazonium tetrafluoroborate used as the grafting agent to create the sensor's functional surface. | Cadmium (Cd²⁺) and Lead (Pb²⁺) | diva-portal.org |

Environmental Behavior and Ecotoxicological Implications of Cadmium Tetrafluoroborate

Environmental Fate and Transport of Cadmium Species

The environmental journey of cadmium is dictated by a complex interplay of physical, chemical, and biological processes that influence its mobility, availability, and persistence in various environmental compartments.

Mobility of Ionic Cadmium in Aquatic and Terrestrial Ecosystems

Once dissolved in water, cadmium tetrafluoroborate (B81430) releases ionic cadmium (Cd²⁺), which is highly mobile in aquatic systems. Its transport is influenced by factors such as water hardness, pH, and the presence of organic matter. In general, cadmium mobility is higher in acidic conditions. nih.gov The movement of cadmium from soil into groundwater is governed by hydrogeochemical factors. nih.gov Leaching of cadmium can be promoted by processes such as acidification or the formation of soluble complexes. nih.gov

In terrestrial ecosystems, the mobility of cadmium is largely controlled by soil properties. Acidic soils tend to increase the mobility of cadmium, making it more available for plant uptake and leaching into groundwater. nih.govfrontiersin.org Conversely, soils with higher pH, organic matter content, and clay minerals tend to adsorb cadmium, reducing its mobility. nih.govfrontiersin.org Factors like excessive nitrogen fertilization can lead to soil acidification, thereby enhancing cadmium mobility. nih.gov Wildfires can also dramatically increase cadmium concentrations in storm water runoff. nih.gov

Adsorption and Desorption Processes of Cadmium in Environmental Matrices

The interaction of cadmium with solid phases in the environment, such as soil and sediment, is a critical factor in determining its fate. Adsorption, the binding of cadmium to the surface of particles, and desorption, its release back into the solution, are key processes.

In soils, cadmium sorption is significantly influenced by pH, with an increase in pH leading to greater sorption. bohrium.com Organic matter and the presence of iron, aluminum, and manganese oxides are also crucial in binding cadmium. udel.edunih.gov The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, is an important factor, with higher CEC soils generally showing greater cadmium adsorption. frontiersin.orgnih.gov The distribution of cadmium between the soil solid phase and the soil solution is often described by the soil-water partition coefficient (Kd). This coefficient can vary widely depending on soil characteristics and pH. udel.edunih.govacs.org For instance, Kd values for cadmium in Danish soils were found to range from 5 to 3000 L/kg. nih.gov

Table 1: Factors Influencing Cadmium Adsorption in Soil

| Factor | Effect on Cadmium Adsorption | Reference |

|---|---|---|

| pH | Increases with increasing pH | bohrium.com |

| Organic Matter | Generally increases adsorption | udel.edunih.gov |

| Cation Exchange Capacity (CEC) | Increases with increasing CEC | frontiersin.orgnih.gov |

| Iron and Manganese Oxides | Increase adsorption | udel.edunih.gov |

| Inorganic Anions (e.g., Cl⁻) | Can reduce adsorption | bohrium.com |

In aquatic environments, sediments act as a major sink for cadmium. Adsorption to sediment particles removes cadmium from the water column. However, this process is reversible, and changes in environmental conditions, such as a decrease in pH, can lead to the desorption of cadmium back into the water, posing a risk to aquatic organisms. ascelibrary.orgtandfonline.com Studies have shown that the desorption of cadmium from riverine sediments can release a significant portion of the bound cadmium, with flow turbulence slightly increasing the amount desorbed. consensus.appresearchgate.net The process of desorption can be biphasic, with a fast initial release followed by a slower, more sustained release. tandfonline.com

Bioaccumulation Potential of Cadmium in Biological Systems

Cadmium is a non-essential element that can be readily taken up and accumulated by a wide range of organisms, a process known as bioaccumulation. chemijournal.com This accumulation can occur through direct uptake from the environment (e.g., water) or through the diet.

In aquatic ecosystems, organisms like phytoplankton can absorb cadmium directly from the water. nih.gov These primary producers are then consumed by primary consumers, such as zooplankton, leading to the transfer of cadmium up the food chain. nih.gov Aquatic invertebrates, including freshwater mussels and crayfish, can accumulate significant amounts of cadmium. oup.comnih.gov The oligochaete Tubifex tubifex, for example, has been shown to rapidly accumulate cadmium from both water and sediment. trjfas.org Fish can accumulate cadmium through both waterborne and dietary pathways. mdpi.comscilit.com The accumulation patterns in fish tissues can vary, with organs like the kidney, liver, and gills often showing the highest concentrations. chemijournal.comresearchgate.netnih.gov

Table 2: Cadmium Bioaccumulation in Various Organisms

| Organism | Key Accumulation Tissues/Pathways | Reference |

|---|---|---|

| Phytoplankton (Chlorella vulgaris) | Direct uptake from water | nih.gov |

| Zooplankton (Moina macrocopa) | Dietary uptake from phytoplankton | nih.gov |

| Aquatic Invertebrates (Tubifex tubifex) | Uptake from water and sediment | trjfas.org |

| Fish | Gills, kidney, liver; waterborne and dietary uptake | chemijournal.commdpi.comresearchgate.net |

Ecotoxicological Impacts of Cadmium Exposure

The accumulation of cadmium in organisms can lead to a range of adverse effects, impacting individual health and the stability of entire ecosystems.

Toxicity to Wildlife and Aquatic Organisms

Cadmium is highly toxic to a variety of aquatic organisms, even at low concentrations. For the water flea Daphnia magna, a key species in freshwater food webs, cadmium has been shown to be more toxic than zinc and copper, causing significant mortality at concentrations as low as 0.1 mg/L after 24 hours. mdpi.com The toxicity of cadmium to Daphnia magna can be influenced by water chemistry, with higher calcium concentrations and lower pH levels reducing its toxic effects. acs.org The 48-hour median lethal concentration (LC50) for Daphnia magna has been reported to be as low as 39 µg/L in total cadmium. oup.com

Fish are also susceptible to cadmium toxicity. In rainbow trout (Oncorhynchus mykiss), cadmium exposure can impair mitochondrial function and energy metabolism. islandscholar.camdpi.com While adult rainbow trout can survive exposure to low concentrations of cadmium, it can negatively impact their reproductive success, with eggs failing to develop at concentrations of 1.8 and 3.4 µg/L. nih.gov Larval stages of fish are often more sensitive to cadmium than embryos. nih.govfrontiersin.org

Table 3: Acute Toxicity of Cadmium to Selected Aquatic Organisms

| Organism | Endpoint | Concentration | Reference |

|---|---|---|---|

| Daphnia magna | 48-h LC50 | 39 µg/L (total Cd) | oup.com |

| Daphnia magna | Mortality | Significant at 0.1 mg/L (24h) | mdpi.com |

| Oncorhynchus mykiss (Rainbow Trout) | Egg development failure | 1.8 - 3.4 µg/L | nih.gov |

Uptake and Accumulation in Agricultural Crops

Cadmium can be readily taken up by plants from the soil through their roots and translocated to other parts, including the edible portions. pnas.orgelsevierpure.com This poses a direct risk to human health through the food chain. The amount of cadmium taken up by crops is influenced by soil properties, such as pH and organic matter content, as well as the specific plant species and cultivar. nih.govelsevierpure.com

Wheat (Triticum aestivum) is a crop that can accumulate significant amounts of cadmium. nih.govmdpi.com The translocation of cadmium from the roots to the shoots and grains is a key factor determining the final cadmium concentration in the edible part. mdpi.commdpi.com The application of nitrogen fertilizers has been shown to increase cadmium concentration in wheat grains. cdnsciencepub.com

Rice (Oryza sativa) is another major staple food that is a significant source of dietary cadmium intake. researchgate.net There is considerable genetic variation among rice cultivars in their ability to accumulate cadmium. pnas.orgoup.com Some cultivars have a higher capacity for root-to-shoot translocation of cadmium, leading to higher concentrations in the grains. pnas.orgnih.gov The gene OsHMA3 has been identified as playing a crucial role in limiting cadmium accumulation in rice grains by sequestering it in the root vacuoles. pnas.orgnih.gov

Leafy green vegetables, such as spinach and kale, can also accumulate cadmium from the soil. newswise.comresearchgate.net Studies have shown that leafy vegetables tend to have higher bioaccumulation factors for cadmium compared to other types of vegetables. mdpi.compjoes.com Even at low soil concentrations, some leafy greens can accumulate cadmium to levels that exceed food safety standards. pjoes.compurdue.edu

Table 4: Cadmium Accumulation in Selected Agricultural Crops

| Crop | Key Findings | Reference |

|---|---|---|

| Wheat (Triticum aestivum) | Nitrogen fertilization can increase grain Cd concentration. | cdnsciencepub.com |

| Rice (Oryza sativa) | Significant variation in Cd accumulation among cultivars, influenced by root-to-shoot translocation. | pnas.orgoup.com |

| Leafy Greens (e.g., Spinach, Kale) | Tend to have high bioaccumulation factors for Cd. | mdpi.compjoes.com |

Environmental Remediation Strategies for Cadmium Contamination